molecular formula C11H15NO2 B177502 2-(Morpholin-4-ylmethyl)phenol CAS No. 4438-01-1

2-(Morpholin-4-ylmethyl)phenol

Cat. No. B177502
CAS RN: 4438-01-1
M. Wt: 193.24 g/mol
InChI Key: OYLIEVIKIUHKTG-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylmethyl)phenol is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as 2-(Morpholinomethyl)phenol, 2-[(morpholin-4-yl)methyl]phenol, and 2-(4-Morpholinylmethyl)phenol .


Molecular Structure Analysis

The molecular structure of 2-(Morpholin-4-ylmethyl)phenol consists of a phenol group attached to a morpholine ring via a methylene bridge . The InChI string for this compound is InChI=1S/C11H15NO2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2 and the Canonical SMILES is C1COCCN1CC2=CC=CC=C2O . These representations provide a detailed description of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Morpholin-4-ylmethyl)phenol are not mentioned in the search results, phenols in general are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Morpholin-4-ylmethyl)phenol include a molecular weight of 193.24 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are both 193.110278721 g/mol . The topological polar surface area of the compound is 32.7 Ų .

Scientific Research Applications

  • Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol

    • Summary : This compound was prepared from 4-isopropylphenol and formaldehyde (2 eq.) and 2 eq. of morpholine. They were mixed in a round flask fitted with a condenser. The mixture was irradiated with infrared light using a medicinal infrared lamp (250 Watts) and the reaction was monitored by tlc, and after 20 minutes, the reaction was completed .
    • Methods : The mixture was chromatographed on silica gel using solvent gradient hexane/ethyl acetate .
    • Results : The yield was 70%. The IR (n cm −1; CHCl3 film) was 3497 (O-H), 3023 (C sp2 -H Ar), 2900 (C sp3 -H). The 1 H-NMR (200 MHz; CDCl 3; Me 4 Si, δ H ) was 7.31 (1H, s, OH), 7.27 (2H, s), 3.90 (4H, s, Ar-CH 2 ), 3.90 (8H, m, -S-CH 2 -), 2.82 (8H, m, -N-CH 2 - + 1H, m), 1.21 (6H, d, J=7.0 Hz) .
  • Theoretical and Experimental Investigation of 2-((4-(Hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol

    • Summary : This new alkylaminophenol compound is synthesized by the Petasis reaction. The structural analysis of the molecule is performed by FTIR, 1 H, 13 C NMR, and UV-Vis spectrometry and supported by the computational spectral studies .
    • Methods : The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G ( d, p) basis set .
    • Results : The NMR data are calculated by means of the GIAO method; the TD–DFT method is used for UV-Vis spectroscopy .
  • Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol

    • Summary : This compound was prepared from 4-bromophenol and thiomorpholine and formaldehyde (2 eq.) and 1 eq. of thiomorpholine .
    • Methods : The mixture was irradiated with infrared light using a medicinal infrared lamp (250 Watts) and the reaction was monitored by tlc .
    • Results : The yield was 63%. The melting point was 130-132 °C .
  • 4-bromo-2-[(morpholin-4-yl)methyl]phenol

    • Summary : This compound is similar to “2-(Morpholin-4-ylmethyl)phenol” but with a bromine atom at the 4-position .
  • 2,6-di-tert-butyl-4-(morpholin-4-ylmethyl)phenol

    • Summary : This compound is a derivative of “2-(Morpholin-4-ylmethyl)phenol” with tert-butyl groups at the 2 and 6 positions .
  • Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol

    • Summary : This compound was prepared from 4-bromophenol (1) and thiomorpholine and formaldehyde (2 eq.) and 1 eq. of thiomorpholine .
    • Methods : The mixture was irradiated with infrared light using a medicinal infrared lamp (250 Watts) and the reaction was monitored by tlc .
    • Results : The yield was 63%. The melting point was 130-132 °C .
  • 4-bromo-2-[(morpholin-4-yl)methyl]phenol

    • Summary : This compound is similar to “2-(Morpholin-4-ylmethyl)phenol” but with a bromine atom at the 4-position .
  • 2,6-di-tert-butyl-4-(morpholin-4-ylmethyl)phenol

    • Summary : This compound is a derivative of “2-(Morpholin-4-ylmethyl)phenol” with tert-butyl groups at the 2 and 6 positions .

properties

IUPAC Name

2-(morpholin-4-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLIEVIKIUHKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279969
Record name 2-(morpholin-4-ylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-ylmethyl)phenol

CAS RN

4438-01-1
Record name 4438-01-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(morpholin-4-ylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Singh, D Chetia, SK Puri, K Srivastava… - Medicinal Chemistry …, 2011 - Springer
Abstract Development of resistance has severely limited the choice of available antimalarial drugs, which clearly highlights the urgent need of novel chemotherapeutic agents for the …
Number of citations: 36 link.springer.com

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